
2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester (2QCPE) is a novel compound that has recently been investigated for its potential medical and industrial applications. 2QCPE has been found to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. The compound has been studied for its potential use in the development of novel drugs and treatments for various diseases.
科学的研究の応用
Biological Activity
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Medicinal Chemistry
Quinoxaline derivatives have been found to be effective in treating infectious diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Synthetic Routes
Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives, covering the literature for the last two decades .
Preparation of Biologically Active Quinoxalines
The property of quinoxalines was utilized by Malek B et al. to prepare quinoxaline derivatives by utilizing phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
Anticancer Activity
Quinoxaline derivatives have been found to display diverse biological activities, such as anticancer . They have been attracting the attention of synthetic organic chemists and medicinal chemists .
Anti-Inflammatory Activity
Quinoxaline derivatives have also been found to have anti-inflammatory properties .
Antibacterial Activity
Quinoxaline derivatives have been found to have antibacterial properties .
Antiviral Activity
Quinoxaline derivatives have been found to have antiviral properties .
作用機序
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities against many targets, receptors, or microorganisms .
Mode of Action
It has been observed that the in vitro activity of quinoxaline-2-carboxylate 1,4-dioxide derivatives, a related class of compounds, is significantly affected by substituents on the quinoxaline nucleus .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with various biochemical pathways, depending on their specific structures and targets .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
benzyl 3-methylquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-16(19-15-10-6-5-9-14(15)18-12)17(20)21-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEFIJNJKJDLID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466262 |
Source


|
| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester | |
CAS RN |
389121-59-9 |
Source


|
| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Benzyl 3-methylquinoxaline-2-carboxylate a promising compound for fighting tuberculosis?
A1: This compound, alongside its unsubstituted counterpart (lacking the methyl group at the 3 position), demonstrated good anti-tuberculosis activity, including activity within macrophages. [] The study highlights that the presence of a benzyl group in the carboxylate group significantly contributes to the compound's effectiveness against Mycobacterium tuberculosis. While the exact mechanism of action remains under investigation, the research suggests that structural modifications, particularly at the carboxylate and 7th position of the quinoxaline nucleus, can significantly impact the compound's potency and efficacy as an anti-tuberculosis agent.
Q2: How does the structure of Benzyl 3-methylquinoxaline-2-carboxylate influence its activity against Mycobacterium tuberculosis?
A2: The study emphasizes a structure-activity relationship (SAR) for this class of compounds. [] Specifically, the benzyl group in the carboxylate position was associated with higher anti-tuberculosis activity compared to other substituents like ethyl, 2-methoxyethyl, allyl, or tert-butyl. Furthermore, the presence of a chlorine atom at the 7th position of the quinoxaline ring, along with the benzyl group, further enhances the compound's effectiveness. This highlights the importance of specific structural features for optimal activity against Mycobacterium tuberculosis.
Q3: What are the next steps in researching Benzyl 3-methylquinoxaline-2-carboxylate as a potential tuberculosis treatment?
A3: Although promising in vitro and macrophage results were obtained, further research is necessary. [] Investigating the precise mechanism of action against Mycobacterium tuberculosis is crucial. Additionally, exploring the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and conducting in vivo studies using animal models are essential steps to determine its potential for clinical development. Evaluating toxicity, safety profiles, and potential drug resistance mechanisms will be critical to assess the compound's suitability as a viable tuberculosis treatment option.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

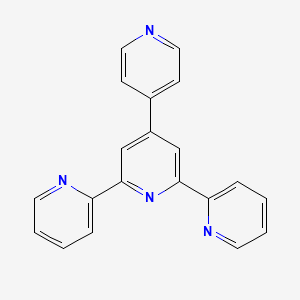
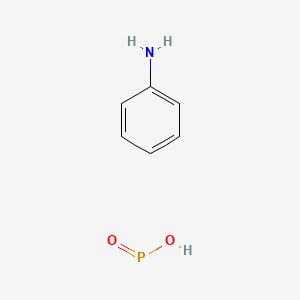



![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
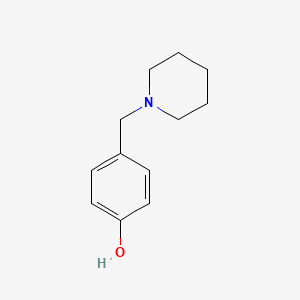


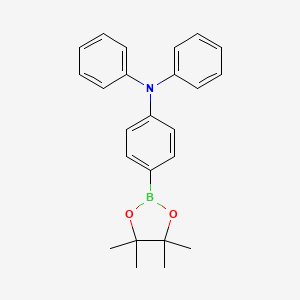
![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)

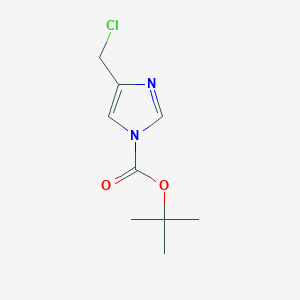
![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)